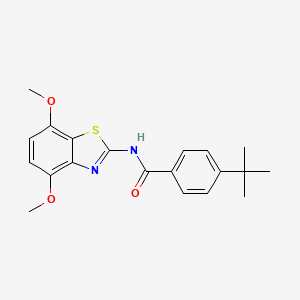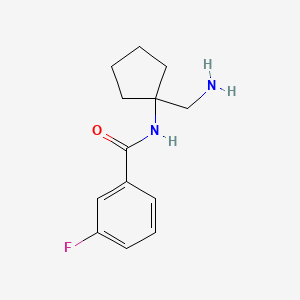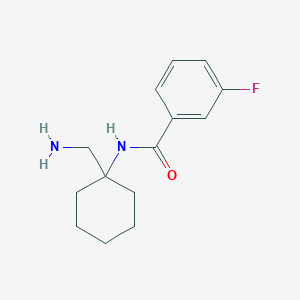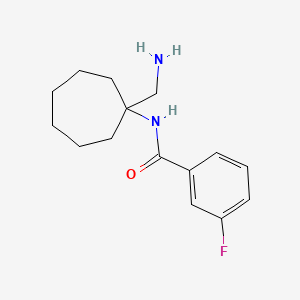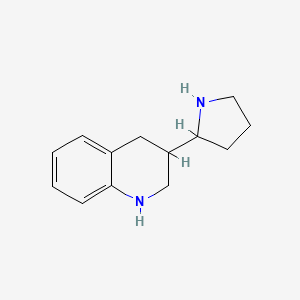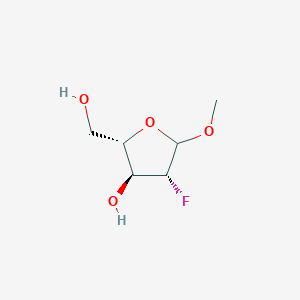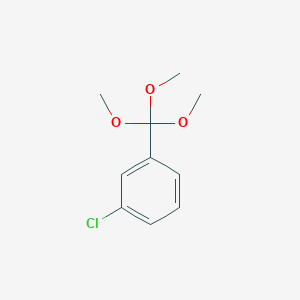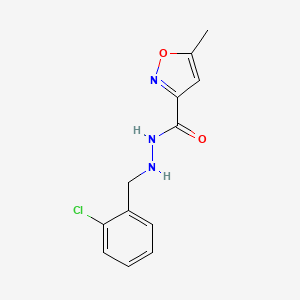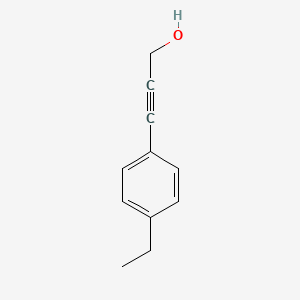
3-(4-Ethylphenyl)prop-2-yn-1-ol
説明
3-(4-Ethylphenyl)prop-2-yn-1-ol is an organic compound with the molecular formula C11H12O. It is structurally similar to 3-(4-Methylphenyl)prop-2-yn-1-ol , which is a compound with a molecular weight of 146.19 g/mol . The compound is likely to be a colorless, volatile, and pungent liquid , similar to prop-2-yn-1-ol .
Molecular Structure Analysis
The molecular structure of this compound is likely to be similar to that of 3-(4-Methylphenyl)prop-2-yn-1-ol . The latter has a molecular formula of C10H10O and a molecular weight of 146.19 g/mol . The InChI code for 3-(4-Methylphenyl)prop-2-yn-1-ol is InChI=1S/C10H10O/c1-9-4-6-10 (7-5-9)3-2-8-11/h4-7,11H,8H2,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are likely to be similar to those of 3-(4-Methylphenyl)prop-2-yn-1-ol . The latter has a molecular weight of 146.19 g/mol , a hydrogen bond donor count of 1 , a hydrogen bond acceptor count of 1 , and a rotatable bond count of 1 .科学的研究の応用
Synthesis and Structural Analysis
- The compound has been synthesized and characterized using various spectroscopic techniques, including X-ray diffraction studies. Its dimeric nature and crystallization in the triclinic crystal class have been observed (Thippeswamy et al., 2011).
Fungal Pathogen Inhibition
- Some derivatives of prop-2-yn-1-ols, including those with 3-phenyl-1-substituted structures, have been synthesized and tested against fungal plant pathogens. Although they did not show wide-spectrum activity, some were effective against specific pathogens (Arnoldi et al., 1982).
Potential in OLED and Organic Solar Cells
- A chalcone derivative related to 3-(4-Ethylphenyl)prop-2-yn-1-ol has been synthesized and is of interest for use in organic light-emitting diode (OLED), organic solar cells, and as a molecular gas sensor (Khairul et al., 2020).
Molecular Assembly Study
- Prop-2-yn-1-ol and its alkynediol complexes have been studied for their solid-state supramolecular assembly, revealing common hydrogen-bond patterns and larger ring systems depending on substituents (Braga et al., 1997).
Enantioselective Synthesis
- Homopropargyl alcohols, closely related to this compound, have been synthesized enantioselectively using lipase-catalyzed transesterification, demonstrating their importance in asymmetric synthesis (Borowiecki & Dranka, 2019).
Cytotoxic Neolignans Study
- Related compounds have been isolated from traditional Chinese medicine, showing antiproliferative activity on certain cancer cell lines, suggesting potential therapeutic applications (Ma et al., 2017).
Catalyst Development
- The compound has been used in developing ruthenium indenylidene-ether olefin metathesis catalysts, which are significant in the field of catalysis (Jimenez et al., 2012).
Photochromic Naphthopyrans Synthesis
- It has been utilized in the synthesis of photochromic naphthopyrans, indicating its use in materials chemistry (Aiken et al., 2015).
特性
IUPAC Name |
3-(4-ethylphenyl)prop-2-yn-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-2-10-5-7-11(8-6-10)4-3-9-12/h5-8,12H,2,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLMHMSDRESJOIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C#CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60608561 | |
| Record name | 3-(4-Ethylphenyl)prop-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60608561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918625-92-0 | |
| Record name | 3-(4-Ethylphenyl)prop-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60608561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(aminomethyl)cyclopentyl]pentanamide](/img/structure/B3058708.png)
